molecular formula C14H15FN4 B13067781 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile

5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile

Cat. No.: B13067781
M. Wt: 258.29 g/mol
InChI Key: HDFXRMFNJMRWMP-UHFFFAOYSA-N
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Description

5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group and a tert-butyl group, along with a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 5-amino-3-(tert-butyl)-1H-pyrazole, which can be synthesized by reacting tert-butyl hydrazine with an appropriate diketone under acidic conditions . The resulting pyrazole intermediate is then subjected to further functionalization to introduce the fluorobenzonitrile group. This can be achieved through nucleophilic aromatic substitution reactions, where the pyrazole intermediate reacts with a fluorobenzonitrile derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzonitrile group can enhance its binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile lies in its combination of a pyrazole ring with a fluorobenzonitrile moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H15FN4

Molecular Weight

258.29 g/mol

IUPAC Name

5-(5-amino-3-tert-butylpyrazol-1-yl)-2-fluorobenzonitrile

InChI

InChI=1S/C14H15FN4/c1-14(2,3)12-7-13(17)19(18-12)10-4-5-11(15)9(6-10)8-16/h4-7H,17H2,1-3H3

InChI Key

HDFXRMFNJMRWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

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